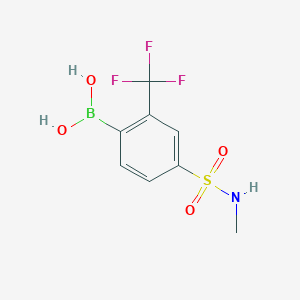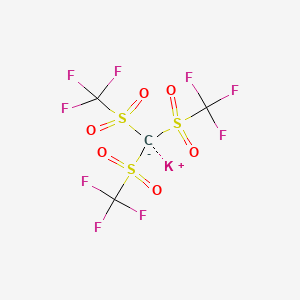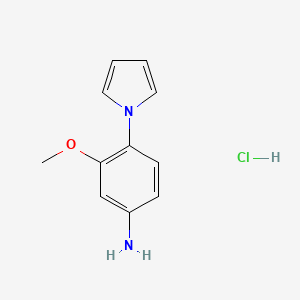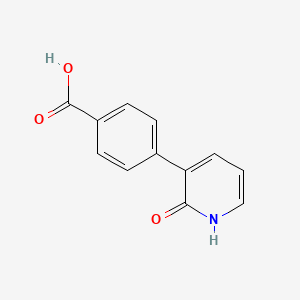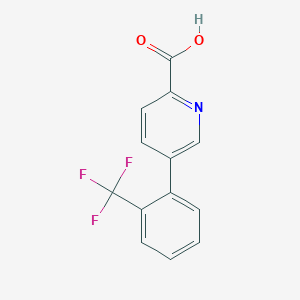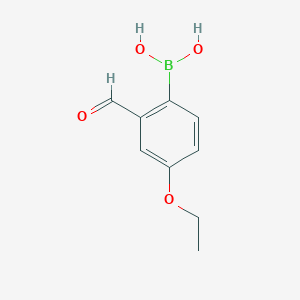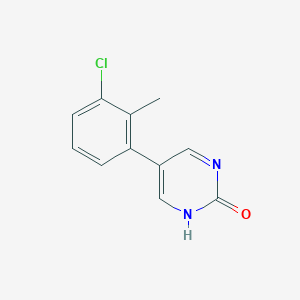
5-(3-Chloro-2-methylphenyl)pyrimidin-2-ol
Descripción general
Descripción
5-(3-Chloro-2-methylphenyl)pyrimidin-2-ol is a chemical compound with the molecular formula C11H9ClN2O . It has an average mass of 220.655 Da and a mono-isotopic mass of 220.040344 Da . This compound is also known as prometryn, which is a herbicide belonging to the triazine family.
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as 5-(3-Chloro-2-methylphenyl)pyrimidin-2-ol, often involves multiple steps. For instance, the synthesis of 2-aminopyrimidine derivatives involves five steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular structure of 5-(3-Chloro-2-methylphenyl)pyrimidin-2-ol is defined by its molecular formula, C11H9ClN2O. The compound contains 11 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives can be complex and varied. For instance, the synthesis of new 2-aminopyrimidine derivatives involves a series of reactions, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Aplicaciones Científicas De Investigación
1. Medicinal Chemistry and Biological Processes
Pyrimidine heterocycles, including 5-(3-Chloro-2-methylphenyl)pyrimidin-2-ol, have a significant place in medicinal chemistry due to their role in biological processes at the cellular level. Pyrimidine plays imperative roles in various biological functions, leading researchers to design a variety of its derivatives. Some of these derivatives have been found to possess improved anti-inflammatory and analgesic activities, highlighting the importance of the nature of the substituent in determining these activities (Muralidharan, S. James Raja, & Asha Deepti, 2019).
2. Synthesis and Chlorination
The synthesis and chlorination of pyrimidin-4-ols with 5-nitrogen functionality, including derivatives similar to 5-(3-Chloro-2-methylphenyl)pyrimidin-2-ol, have been studied. These processes are crucial for creating various pyrimidine derivatives with potential applications in pharmaceuticals (Harnden & D. Hurst, 1990).
3. Crystal Structure and Anticancer Activity
Research on the crystal structure of pyrimidine derivatives, including 5-chloro-substituted compounds, has been conducted. These studies provide insights into the molecular structure and potential anticancer activity of these compounds (Lu Jiu-fu et al., 2015).
4. Biological Activity in Pyrazolo[1,5-A]Pyrimidin Derivatives
The synthesis and biological activity of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, a compound structurally related to 5-(3-Chloro-2-methylphenyl)pyrimidin-2-ol, have been investigated. The compound showed moderate anticancer activity, emphasizing the importance of the pyrimidine core in medicinal applications (Jianchao Liu et al., 2006).
5. Antimicrobial and Antifungal Activities
Novel 1H-1,4-diazepines containing pyrazolopyrimidinone moiety, related to 5-(3-Chloro-2-methylphenyl)pyrimidin-2-ol, have been synthesized and evaluated for antimicrobial, antifungal, and anthelmintic activities. These compounds have shown promising activities against several bacterial and fungal strains, demonstrating the potential of pyrimidine derivatives in antimicrobial applications (R. Kumar & Y. Joshi, 2009).
Propiedades
IUPAC Name |
5-(3-chloro-2-methylphenyl)-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-7-9(3-2-4-10(7)12)8-5-13-11(15)14-6-8/h2-6H,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXIIZIRRQVYOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CNC(=O)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686824 | |
| Record name | 5-(3-Chloro-2-methylphenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-2-methylphenyl)pyrimidin-2-ol | |
CAS RN |
1111109-06-8 | |
| Record name | 5-(3-Chloro-2-methylphenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methoxy-7-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1425073.png)
![3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1425074.png)
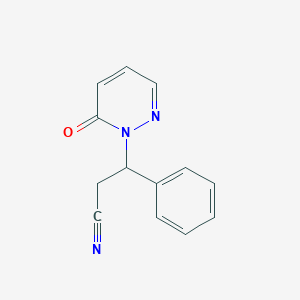
![9-Ethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1425080.png)
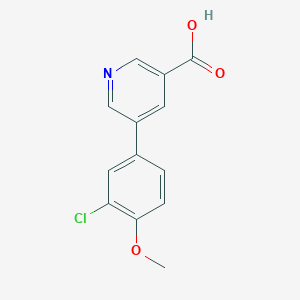
![ethyl 2-amino-3-(morpholine-4-carbonyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B1425082.png)
![3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid](/img/structure/B1425085.png)

